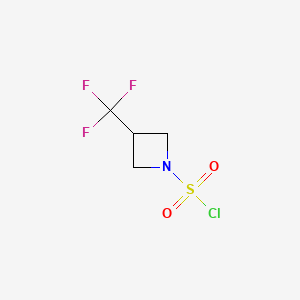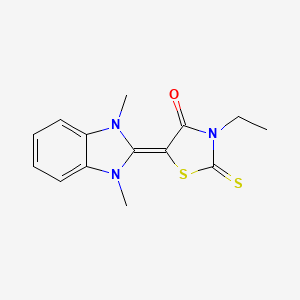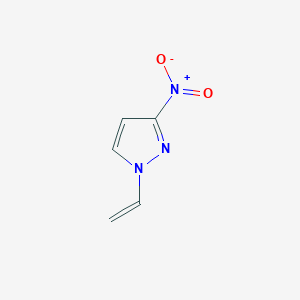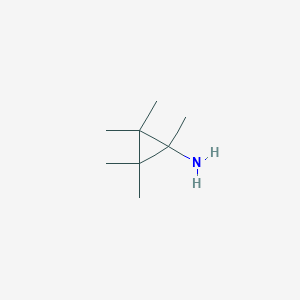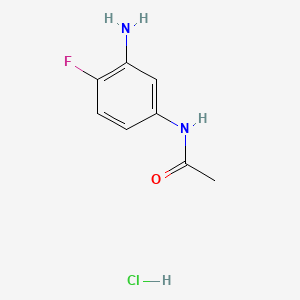
N-(3-amino-4-fluorophenyl)acetamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-4-fluorophenyl)acetamidehydrochloride is a chemical compound with the molecular formula C8H9FN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorine atom, and an acetamide group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-fluorophenyl)acetamidehydrochloride typically involves the reaction of 3-amino-4-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-amino-4-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-amino-4-fluorophenyl)acetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(3-amino-4-fluorophenyl)acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-amino-4-fluorophenyl)acetamidehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved in these effects include the modulation of signaling pathways and the regulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride
- 3-amino-4-fluoroacetanilide
- 5-(acetylamino)-2-fluoroaniline
Uniqueness
N-(3-amino-4-fluorophenyl)acetamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and fluorine groups allows for versatile chemical reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H10ClFN2O |
|---|---|
Molekulargewicht |
204.63 g/mol |
IUPAC-Name |
N-(3-amino-4-fluorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H9FN2O.ClH/c1-5(12)11-6-2-3-7(9)8(10)4-6;/h2-4H,10H2,1H3,(H,11,12);1H |
InChI-Schlüssel |
PCVFXTMHJPFMES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


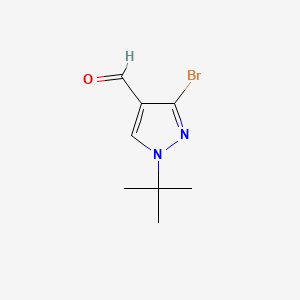
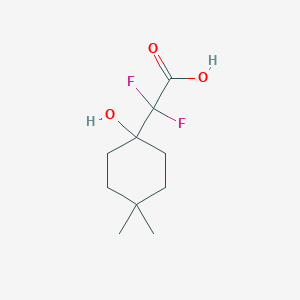

![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)

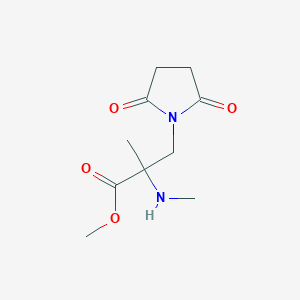
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)
